molecular formula C16H13N3O2S B14245563 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid CAS No. 365429-00-1

5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid

Katalognummer: B14245563
CAS-Nummer: 365429-00-1
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: JIOVYYNIFWGATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique combination of a pyridyl group, a methylphenyl group, and a thiazole ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:

    Step 1: Preparation of the pyridyl precursor by nitration and subsequent reduction.

    Step 2: Formation of the thiazole ring through cyclization with a suitable sulfur donor.

    Step 3: Introduction of the carboxylic acid group via carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-Amino-4-pyridyl)-4-phenyl-1,3-thiazole-2-carboxylic acid
  • 5-(2-Amino-4-pyridyl)-4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid
  • 5-(2-Amino-4-pyridyl)-4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid

Uniqueness

The uniqueness of 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid lies in its specific substitution pattern on the thiazole ring. The presence of the 3-methylphenyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

365429-00-1

Molekularformel

C16H13N3O2S

Molekulargewicht

311.4 g/mol

IUPAC-Name

5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C16H13N3O2S/c1-9-3-2-4-10(7-9)13-14(22-15(19-13)16(20)21)11-5-6-18-12(17)8-11/h2-8H,1H3,(H2,17,18)(H,20,21)

InChI-Schlüssel

JIOVYYNIFWGATG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C(=O)O)C3=CC(=NC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.